molecular formula C20H26N2O2 B2712998 N-(4-(dimethylamino)phenethyl)-4-isopropoxybenzamide CAS No. 953243-36-2

N-(4-(dimethylamino)phenethyl)-4-isopropoxybenzamide

カタログ番号 B2712998
CAS番号: 953243-36-2
分子量: 326.44
InChIキー: XJOGISQVVVMMJO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-(dimethylamino)phenethyl)-4-isopropoxybenzamide, commonly known as DPI, is a potent inhibitor of protein kinase C (PKC). PKC is a family of enzymes that play a crucial role in signal transduction pathways, which are involved in various cellular processes such as proliferation, differentiation, and apoptosis. DPI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease.

作用機序

DPI is a potent inhibitor of N-(4-(dimethylamino)phenethyl)-4-isopropoxybenzamide, which is involved in various cellular processes such as proliferation, differentiation, and apoptosis. This compound is activated by diacylglycerol (DAG) and calcium ions, leading to the phosphorylation of various substrates. DPI inhibits this compound activity by binding to the ATP-binding site of the enzyme, preventing the phosphorylation of substrates.
Biochemical and Physiological Effects
DPI has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, improvement of insulin sensitivity, reduction of amyloid plaque formation, and improvement of cognitive function.

実験室実験の利点と制限

One of the advantages of DPI is its potent inhibition of N-(4-(dimethylamino)phenethyl)-4-isopropoxybenzamide activity, making it a useful tool for studying this compound signaling pathways. However, DPI has been shown to have off-target effects on other enzymes, such as protein kinase A (PKA) and calcium/calmodulin-dependent protein kinase II (CaMKII), which may limit its specificity in lab experiments.

将来の方向性

There are several future directions for DPI research, including the development of more specific N-(4-(dimethylamino)phenethyl)-4-isopropoxybenzamide inhibitors, the investigation of DPI's potential therapeutic applications in other diseases, and the elucidation of the molecular mechanisms underlying DPI's off-target effects on other enzymes. Additionally, the development of DPI analogs with improved pharmacokinetic properties may enhance its therapeutic potential.
Conclusion
In conclusion, DPI is a potent inhibitor of this compound with potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. Its mechanism of action involves binding to the ATP-binding site of this compound, preventing the phosphorylation of substrates. DPI has various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, improvement of insulin sensitivity, reduction of amyloid plaque formation, and improvement of cognitive function. While DPI has limitations in terms of its specificity in lab experiments, there are several future directions for its research, including the development of more specific this compound inhibitors and the investigation of its potential therapeutic applications in other diseases.

合成法

DPI can be synthesized through a multistep process involving the reaction of 4-isopropoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-(4-(dimethylamino)phenethyl)amine. The product is then purified through column chromatography to obtain pure DPI.

科学的研究の応用

DPI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer, N-(4-(dimethylamino)phenethyl)-4-isopropoxybenzamide is overexpressed, leading to uncontrolled cell proliferation and resistance to apoptosis. DPI has been shown to inhibit this compound activity, leading to apoptosis and inhibition of cell proliferation. In diabetes, this compound is involved in insulin signaling pathways, and DPI has been shown to improve insulin sensitivity and glucose uptake. In Alzheimer's disease, this compound is involved in the formation of amyloid plaques, and DPI has been shown to reduce amyloid plaque formation and improve cognitive function.

特性

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-15(2)24-19-11-7-17(8-12-19)20(23)21-14-13-16-5-9-18(10-6-16)22(3)4/h5-12,15H,13-14H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOGISQVVVMMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。